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Compound of Interest

Compound Name: Patuletin-7-diglucoside

CAS No.: 70288-92-5

Cat. No.: B1366599 Get Quote

Abstract
This technical guide details the structural elucidation and spectroscopic fingerprinting of

Patuletin-7-diglucoside (C

H

O

), a glycosylated flavonol derivative.[1] It provides a rigorous framework for isolation, mass
spectrometric fragmentation analysis, and nuclear magnetic resonance (NMR) assignment (

H,

C, HMBC). The guide is designed for analytical chemists and pharmacognosists requiring
precise identification standards for quality control and drug discovery workflows.

Part 1: Chemical Identity & Structural Context[2]
Compound Name: Patuletin-7-O-diglucoside (often Patuletin-7-O-

-D-gentiobioside) Aglycone: Patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone) Glycone:
Diglucoside moiety (typically Glucose-(1

6)-Glucose) linked at C-7.[1][2] Molecular Formula: C
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H

O

Molecular Weight: 656.54 g/mol [1]

Significance: Patuletin glycosides exhibit potent anti-inflammatory and antioxidant activities.[1]

The 6-methoxy substitution on the A-ring is a chemotaxonomic marker for Asteraceae (e.g.,

Tagetes patula, Anvillea radiata) and significantly alters the electronic environment of the A-ring

compared to common flavonols like Quercetin, affecting both NMR shifts and biological

lipophilicity.

Part 2: Isolation & Purification Protocol
To obtain high-purity spectroscopic data, the compound must be isolated from the crude matrix

without hydrolysis of the labile glycosidic bonds.[1]

Workflow Diagram (Graphviz)
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Caption: Isolation workflow prioritizing the retention of the diglycoside moiety via n-Butanol

partitioning and gentle size-exclusion chromatography.

Detailed Methodology
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Extraction: Macerate air-dried aerial parts (1 kg) in 70% Ethanol (3 x 3L) at room

temperature for 48 hours. Concentrate under reduced pressure (

C) to obtain a crude extract.[1]

Fractionation: Suspend crude extract in H

O. Partition successively with n-Hexane (to remove lipids) and Dichloromethane (to remove
aglycones). Extract the aqueous residue with n-Butanol.[1]

Enrichment: The n-Butanol fraction contains the flavonoid glycosides.[1]

Purification:

Step A: Silica Gel 60 column chromatography using a gradient of CHCl

:MeOH:H

O (e.g., 80:20:2

60:40:10).

Step B: Sephadex LH-20 column eluted with 100% MeOH to separate the diglucoside

(elutes earlier) from the monoglucoside (Patulitrin) based on molecular size.[1]

Part 3: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the first confirmation of the diglycosidic nature and the aglycone

identity.

ESI-MS/MS Fragmentation Pathway
Ionization Mode: Negative Mode (ESI-) is preferred for phenolic glycosides.[1]

Parent Ion:

655 [M-H]

Fragmentation Logic:
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Precursor:

655

Primary Loss (Terminal Sugar): Loss of 162 Da (anhydrous hexose)

Product ion

493 [Patuletin-7-glucoside - H]

.[1]

Secondary Loss (Inner Sugar): Loss of second 162 Da

Product ion

331 [Aglycone - H]

.[1]

Aglycone Fragmentation: The ion at

331 undergoes Retro-Diels-Alder (RDA) cleavage typical of flavonoids.[1]

RDA Fragment A:

165 (A-ring fragment with OMe and OH).[1]

RDA Fragment B:

133 (B-ring fragment).[1]

Diagnostic Note: The sequential loss of two hexose units (162 + 162) confirms the diglucoside

structure. A loss of 324 Da in one step might suggest a disaccharide loss, but sequential MS

usually reveals the stepwise nature.

Part 4: NMR Spectroscopy Analysis
This section details the chemical shifts.[1][3] Note that shifts may vary slightly (
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0.2 ppm) depending on solvent (DMSO-

vs. MeOD) and concentration.[1] Data below is standardized for DMSO-

.

H NMR Data (Proton Assignments)
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Position (ppm)

Multiplicity (

in Hz)

Diagnostic
Interpretation

6-OMe 3.75 - 3.85 s (3H)

Characteristic

methoxy singlet.[1]

Confirms "Patuletin"

vs "Quercetin".[1]

H-8 6.80 - 6.95 s (1H)

Critical: Only one A-

ring proton.[1]

Downfield shift (vs

~6.5 in aglycone)

indicates glycosylation

at C-7.[1]

H-2' 7.70 - 7.75
d (

)

B-ring: Meta coupling

to H-6'.[1]

H-5' 6.90 - 6.95
d (

)

B-ring: Ortho coupling

to H-6'.[1]

H-6' 7.55 - 7.60
dd (

)

B-ring: Characteristic

ABX system.[1]

H-1'' 5.05 - 5.15
d (

)

Inner Glucose

Anomer:

-configuration (

).[1]

H-1''' 4.50 - 4.60
d (

)

Terminal Glucose

Anomer:

-configuration.[1]

Sugar Bulk 3.10 - 3.90 m

Overlapping signals

for H-2 to H-6 of both

sugars.
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5-OH 12.60 s
Chelate OH (if DMSO

is dry).[1]

C NMR Data (Carbon Assignments)
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Position (ppm) Assignment

C-2 147.8 C-Ring (Oxidation state)

C-3 136.5 C-Ring (Aglycone OH site)

C-4 176.2 Carbonyl (C=O)

C-5 151.6 A-Ring (OH)

C-6 131.5
Diagnostic: Ipso-carbon of

OMe.

C-7 156.4

Glycosylation Site: Shifted

upfield relative to aglycone due

to steric effects of sugar.[1]

C-8 94.5 A-Ring (CH)

C-9 152.0 Junction

C-10 105.2 Junction

C-1' 122.1 B-Ring

C-2' 115.8 B-Ring

C-3' 145.2 B-Ring (OH)

C-4' 148.0 B-Ring (OH)

C-5' 116.0 B-Ring

C-6' 120.3 B-Ring

OMe 60.1 Methoxy carbon

Glc-1'' 100.2 Inner Anomeric C

Glc-6'' 68.5

Linkage Site: Downfield shift

(+6 ppm) vs unsubstituted C-6

indicates 1

6 linkage (Gentiobioside).[1]
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Glc-1''' 103.5 Terminal Anomeric C

HMBC Correlation Strategy (Connectivity Proof)
To scientifically validate the structure, Long-Range Heteronuclear Multiple Bond Correlation

(HMBC) is required.[1]

H-1'' (Inner Anomer)

C-7 (Aglycone): Confirms the sugar chain is attached at position 7.[1]

H-1''' (Terminal Anomer)

C-6'' (Inner Sugar): Confirms the inter-glycosidic linkage is 1

6 (Gentiobioside).[1] If the correlation was to C-2'', it would be a sophoroside.[1]

OMe Protons

C-6: Confirms the position of the methoxy group on the A-ring.[1]

Structural Correlation Diagram (Graphviz)
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Legend
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Red Nodes: Protons
Blue Nodes: Carbons
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Caption: Key HMBC correlations required to establish the connectivity of the diglucoside chain

and the methoxy substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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